3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid
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Overview
Description
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid is a chemical compound with the molecular formula C10H14N2O2. It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring.
Mechanism of Action
Target of Action
The primary targets of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid Compounds with the indazole moiety have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antihiv, anticancer, hypoglycemic, antiprotozoal, and antihypertensive effects .
Mode of Action
The specific mode of action of This compound Indazole derivatives have been reported to inhibit cell growth in various neoplastic cell lines .
Biochemical Pathways
The biochemical pathways affected by This compound Indazole derivatives have been reported to inhibit the production of prostaglandin e2 (pge2), tumor necrosis factor-alpha (tnf-α), and matrix metalloproteinase-13 (mmp-13) in a concentration-dependent manner .
Result of Action
The molecular and cellular effects of This compound Indazole derivatives have been reported to inhibit cell growth with gi50 values in the 0041–336 μM range, being very effective against colon and melanoma cell lines .
Biochemical Analysis
Biochemical Properties
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This interaction reduces the production of pro-inflammatory mediators such as prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13)
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of COX-2 leads to decreased inflammation and pain in affected cells . Furthermore, this compound may affect other cellular processes such as apoptosis, proliferation, and differentiation, although more studies are required to confirm these effects.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of COX-2, it inhibits the enzyme’s activity, leading to reduced production of inflammatory mediators This inhibition is crucial for its anti-inflammatory effects
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to reduced efficacy
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and liver toxicity . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving therapeutic benefits without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation in specific cellular compartments. The compound’s transport and distribution are crucial for its biological activity and therapeutic effects.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propanoic acid include other indazole derivatives, such as:
- 3-(4,5,6,7-Tetrahydro-2H-indazol-3-yl)propionic acid hydrochloride
- Indazole-3-carbohydrazide
- Indazole-3-acrylic acid .
Uniqueness
What sets this compound apart is its specific structural features and the resulting chemical and biological properties.
Properties
IUPAC Name |
3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(14)6-5-9-7-3-1-2-4-8(7)11-12-9/h1-6H2,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWSNXDIXJGVBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
196100-86-4 |
Source
|
Record name | 3-(4,5,6,7-tetrahydro-2H-indazol-3-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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